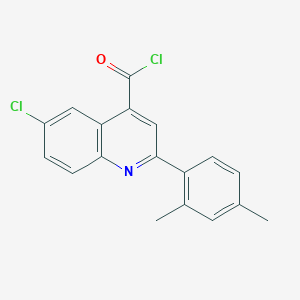

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride

Descripción

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-13-7) is a halogenated quinoline derivative characterized by a quinoline backbone substituted with a chlorine atom at position 6, a 2,4-dimethylphenyl group at position 2, and a reactive carbonyl chloride group at position 2. This compound is synthesized via refluxing the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), a standard method for converting carboxylic acids to acyl chlorides .

Its structure combines aromaticity from the quinoline and phenyl moieties with the electrophilic reactivity of the carbonyl chloride group, making it a versatile intermediate in organic synthesis. Notably, it is utilized in the development of chemosensors and bioactive molecules due to its ability to participate in nucleophilic substitution or condensation reactions .

Propiedades

IUPAC Name |

6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-3-5-13(11(2)7-10)17-9-15(18(20)22)14-8-12(19)4-6-16(14)21-17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLINWWFIUILGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184809 | |

| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-13-7 | |

| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid. The reaction conditions often include the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

Hydrolysis: Typically occurs in the presence of water or aqueous base.

Major Products Formed

Substitution Reactions: Products include substituted quinoline derivatives.

Hydrolysis: Products include 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid and hydrochloric acid.

Aplicaciones Científicas De Investigación

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of quinoline-4-carbonyl chloride derivatives arises from variations in substituent groups. Below is a detailed comparison of 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride with analogous compounds:

Structural Analogues

Notes:

- *Calculated molecular weight based on formula.

- Steric effects of 2,4-dimethylphenyl in the target compound reduce accessibility to the carbonyl chloride group compared to para-substituted analogues (e.g., 4-methoxyphenyl) .

Hazard Profiles

Most quinoline-4-carbonyl chlorides are classified as irritants (e.g., skin/eye irritation). The target compound shares this hazard profile with analogues like 6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride .

Research Findings and Trends

Recent studies highlight the following trends:

- Substituent Optimization : Para-substituted derivatives (e.g., 4-methoxy, 4-propylphenyl) are prioritized for drug discovery due to balanced reactivity and bioavailability .

- Green Synthesis : Alternatives to thionyl chloride (e.g., oxalyl chloride) are being explored to reduce toxicity in acyl chloride synthesis .

Actividad Biológica

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C18H13Cl2NO

- Molecular Weight : 330.21 g/mol

- CAS Number : 1160263-13-7

- MDL Number : MFCD03421286

Synthesis

The synthesis of quinoline derivatives typically involves reactions such as the Knoevenagel condensation followed by cyclization. The specific synthesis pathway for 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride has not been extensively documented in the literature but follows similar methodologies used for related compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds with a quinoline core have shown significant cytotoxicity against various cancer cell lines. In a study involving different derivatives, it was found that specific substitutions on the quinoline ring could enhance antitumor activity by modulating apoptosis pathways and inhibiting cell proliferation.

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | TBD | A549 (Lung Cancer) |

| Quinoline Derivative A | 15 | HeLa (Cervical Cancer) |

| Quinoline Derivative B | 25 | MCF7 (Breast Cancer) |

Cardioprotective Effects

Quinoline derivatives have also been investigated for their cardioprotective effects. In vitro studies using doxorubicin-induced cardiotoxicity models demonstrated that certain derivatives could significantly improve cell viability in cardiomyocytes.

Case Study: Doxorubicin-Induced Cardiotoxicity

In a study assessing the cardioprotective effects of various quinoline derivatives, it was observed that compounds similar to 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride exhibited protective effects against oxidative stress induced by doxorubicin. Specifically, these compounds were able to reduce reactive oxygen species (ROS) production and improve cell survival rates.

Table 2: Cell Viability in Cardiomyocytes

| Compound | Cell Viability (%) | ROS Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Doxorubicin Only | 45 | - |

| Quinoline Derivative (similar structure) | 85 | 60 |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. Substituents at specific positions on the quinoline ring can enhance or diminish activity. For instance, electron-withdrawing groups at the para position have been shown to improve anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.